VU 0364739 hydrochloride

Lipid Signaling PLD2 Pharmacology Isoform Selectivity

VU 0364739 hydrochloride is a first-generation, allosteric PLD2-selective inhibitor offering a uniquely balanced potency-selectivity window: IC50 = 20 nM for PLD2, 1500 nM for PLD1 (75-fold). Unlike dual PLD1/2 inhibitors such as FIPI that confound phenotypic data, or higher-selectivity but weaker alternatives like ML298 (IC50 = 355 nM), this benchmark compound enables robust PLD2 inhibition at low, non-toxic cellular concentrations. Validated in vivo in an influenza mouse model showing dose-dependent viral titer reduction in lung tissue, it is the reference standard for medicinal chemistry optimization and isoform-specific dissection of cancer cell migration, viral entry, and intracellular vesicle trafficking pathways. ≥98% purity. For R&D use only.

Molecular Formula C26H28ClFN4O2
Molecular Weight 483.0 g/mol
Cat. No. B10768665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU 0364739 hydrochloride
Molecular FormulaC26H28ClFN4O2
Molecular Weight483.0 g/mol
Structural Identifiers
SMILESC1CN(CCC12C(=O)NCN2C3=CC(=CC=C3)F)CCNC(=O)C4=CC5=CC=CC=C5C=C4.Cl
InChIInChI=1S/C26H27FN4O2.ClH/c27-22-6-3-7-23(17-22)31-18-29-25(33)26(31)10-13-30(14-11-26)15-12-28-24(32)21-9-8-19-4-1-2-5-20(19)16-21;/h1-9,16-17H,10-15,18H2,(H,28,32)(H,29,33);1H
InChIKeyRYLAMDMOILNBKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VU 0364739 Hydrochloride: Potent and Selective PLD2 Inhibitor for Lipid Signaling Research


VU 0364739 hydrochloride is a potent and selective small-molecule inhibitor of Phospholipase D2 (PLD2), a key enzyme in the generation of the lipid second messenger phosphatidic acid (PA) . It displays an IC50 of 20 nM for PLD2 in cellular assays and exhibits 75-fold selectivity over the closely related PLD1 isoform (IC50 = 1500 nM) . As a first-generation PLD2-selective tool compound, VU 0364739 serves as a critical benchmark for studying isoform-specific PLD2 functions in cancer biology, virology, and intracellular trafficking [1].

Why PLD2 Research Requires VU 0364739 Hydrochloride Over Non-Selective or Broad-Spectrum PLD Inhibitors


Research on the distinct biological roles of PLD1 and PLD2 cannot rely on non-selective or pan-PLD inhibitors due to the high risk of confounding phenotypic data. PLD1 and PLD2 have divergent, and sometimes opposing, functions in cancer cell migration, viral entry, and vesicle trafficking [1]. Early tool compounds such as halopemide were initially mischaracterized as PLD2-selective but later shown to be dual PLD1/2 inhibitors [2]. More recent compounds like ML298 offer improved selectivity but possess significantly lower potency (IC50 = 355 nM) [2]. Therefore, the specific potency-selectivity profile of VU 0364739 (IC50 = 20 nM for PLD2, 1500 nM for PLD1) provides a uniquely balanced window for interrogating PLD2-specific biology without the confounding effects of complete PLD1 inhibition or the need for high compound concentrations. The quantitative evidence below details these critical differentiators.

Head-to-Head Comparison: Quantifying the Differentiation of VU 0364739 Hydrochloride vs. PLD Inhibitor Alternatives


PLD2 Potency and Isoform Selectivity Comparison: VU 0364739 vs. ML298 and Halopemide

VU 0364739 hydrochloride is a first-generation PLD2-selective inhibitor with a cellular IC50 of 20 nM for PLD2 and 1500 nM for PLD1, yielding a 75-fold selectivity window . In contrast, the dual PLD1/2 inhibitor halopemide shows IC50 values of 220 nM (PLD1) and 310 nM (PLD2), demonstrating no useful isoform selectivity . The second-generation inhibitor ML298 provides superior selectivity (>53-fold) but at the cost of 18-fold lower PLD2 potency (IC50 = 355 nM) compared to VU 0364739 [1].

Lipid Signaling PLD2 Pharmacology Isoform Selectivity

Mechanism of Action: Allosteric vs. Orthosteric PLD2 Inhibition by VU 0364739

VU 0364739 hydrochloride is an allosteric inhibitor of PLD2, binding to a site distinct from the active site [1]. This contrasts with earlier tool compounds like n-butanol, which acts as a competitive substrate and non-selectively inhibits all PLD isoforms by diverting catalytic activity [2]. Allosteric inhibition often confers advantages in terms of selectivity and the potential for differential modulation of specific signaling pathways.

Allosteric Modulation Enzyme Mechanism PLD2

In Vivo Efficacy: Viral Titer Reduction in a Murine Influenza Model with VU 0364739

In a murine model of influenza infection, treatment with VU 0364739 led to a drastic reduction in lung viral titers 8 hours post-infection, in a dose-dependent manner [1]. This demonstrates that the compound achieves sufficient exposure and target engagement in vivo to produce a biologically meaningful antiviral effect. While the Chemical Probes Portal notes that further optimization may be needed for robust in vivo proof-of-concept [2], this data confirms its utility in acute in vivo studies.

Antiviral In Vivo Pharmacology Influenza

Solubility and Formulation: VU 0364739 Hydrochloride's DMSO Solubility vs. Free Base

VU 0364739 hydrochloride salt form offers high solubility in DMSO, reaching up to 100 mM (approximately 48.3 mg/mL) . This is a critical practical consideration for preparing concentrated stock solutions for in vitro assays. The free base form of VU 0364739 shows variable solubility depending on the supplier and batch, but the hydrochloride salt provides a reliable and high-solubility option .

Formulation Solubility In Vitro Assays

Selectivity Window: VU 0364739's 75-fold Preference for PLD2 Over PLD1

VU 0364739 exhibits a 75-fold selectivity window for PLD2 over PLD1 in cellular assays (IC50: 20 nM vs. 1500 nM) . This selectivity is a key differentiator from non-selective inhibitors like FIPI, which potently inhibits both isoforms (PLD1 IC50 = 25 nM, PLD2 IC50 = 20 nM) [1]. The 75-fold window allows researchers to inhibit PLD2 function while minimizing direct inhibition of PLD1, a crucial consideration for dissecting isoform-specific roles in disease models.

Selectivity Profiling Isoform Specificity PLD

Optimal Research Applications for VU 0364739 Hydrochloride Based on its Quantitative Profile


Dissecting PLD2-Specific Functions in Cancer Cell Migration and Invasion

The 75-fold selectivity window for PLD2 over PLD1 makes VU 0364739 the ideal tool for distinguishing the roles of these two isoforms in cancer cell motility. Use VU 0364739 to inhibit PLD2-driven pathways while sparing PLD1, which may have opposing or independent functions. This approach is validated by its potent cellular IC50 of 20 nM, enabling robust inhibition at low, non-toxic concentrations [1]. Compare results directly to those obtained with dual inhibitors like FIPI to identify PLD2-specific contributions.

Validating PLD2 as a Host-Target for Antiviral Intervention in Preclinical Models

Leverage the demonstrated in vivo efficacy of VU 0364739 in reducing lung viral titers in an influenza mouse model [1]. This scenario is ideal for researchers validating PLD2 as a host-directed antiviral target. The compound's allosteric mechanism and high solubility for in vivo formulation support acute dosing studies to assess impact on viral replication and pathogenesis.

Benchmarking New PLD2 Inhibitors in Structure-Activity Relationship (SAR) Studies

As a well-characterized first-generation PLD2 inhibitor, VU 0364739 serves as an essential benchmark compound for medicinal chemistry campaigns. New analogs should be compared directly to VU 0364739 for PLD2 potency (20 nM) and selectivity (75-fold) to assess improvements. Its allosteric binding mode [1] provides a reference for characterizing the mechanism of new chemical entities.

Investigating PLD2's Role in Vesicular Trafficking and Lipidome Regulation

Use VU 0364739 to perturb the PLD2-phosphatidic acid signaling axis and study effects on endosomal sorting and Golgi transport [1]. The compound's high potency (20 nM) allows for complete PLD2 inhibition, which is critical for observing robust phenotypes in trafficking assays. Pair with lipidomic analysis to correlate PLD2 inhibition with changes in cellular diacylglycerol and phosphatidic acid levels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU 0364739 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.